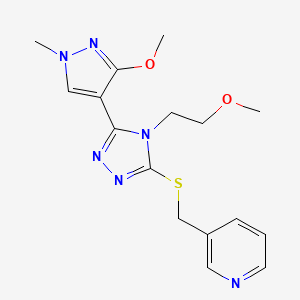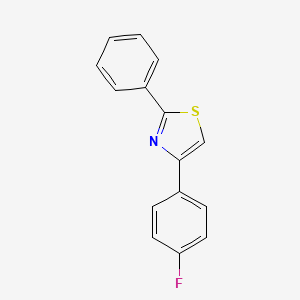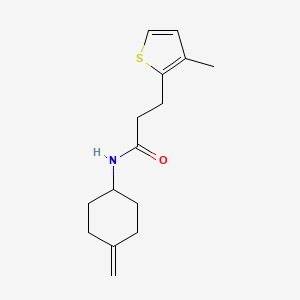
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule featuring multiple functional groups, including pyrazole, triazole, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps:
Formation of Pyrazole Derivative: : Starting with 3-methoxy-1-methyl-1H-pyrazole, it can be functionalized using various reagents to introduce the necessary substituents.
Triazole Ring Formation: : The pyrazole derivative can be reacted with appropriate reagents to form the triazole ring, specifically at the 4- and 5-positions.
Pyridine Ring Attachment:
Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves precise temperature control, use of catalysts, and solvent selection to drive the reactions efficiently.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitrogen atoms in the triazole and pyrazole rings.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or on the side chains.
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: : Halides, sulfonates.
Oxidation yields sulfoxides or sulfones.
Reduction can yield partially hydrogenated products.
Substitution can introduce various functional groups, modifying the compound's properties.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It shows potential as a building block for designing molecules that interact with biological macromolecules, such as enzymes or receptors.
Medicine: Research into its derivatives indicates possible pharmaceutical applications, including antimicrobial and anticancer activities.
Industry: Its ability to undergo various chemical transformations makes it useful in materials science and catalysis.
作用機序
The exact mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity or function. This interaction often involves binding to the active site or inducing conformational changes in the target molecule.
類似化合物との比較
Similar Compounds:
3-(((5-(3-methyl-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Uniqueness: What sets 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific arrangement of the pyrazole, triazole, and pyridine rings confers unique properties that can be fine-tuned for different uses.
That's a detailed exploration of this compound! Fascinating, right?
特性
IUPAC Name |
3-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)7-8-23-2)25-11-12-5-4-6-17-9-12/h4-6,9-10H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNWHHSNZUGRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)
![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)

![1-(4-fluorophenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2575842.png)

![1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride](/img/structure/B2575845.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2575846.png)
![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2575852.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/new.no-structure.jpg)
![1-[(4-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2575861.png)
